
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO3S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms, a methoxy group, and a dimethylamino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3,4-dichloro-2-methoxyaniline with chlorosulfonic acid, followed by the reaction with dimethylamine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include amines or alcohols, depending on the specific reaction pathway.
Scientific Research Applications
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-2-methoxyaniline
- 3,4-dichloro-N,N-dimethylbenzenesulfonamide
- 2,4-dichloro-1-methoxybenzene
Uniqueness
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Biological Activity
3,4-Dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has attracted attention due to its diverse biological activities. Sulfonamides are known for their ability to inhibit various enzymes and proteins, which can disrupt critical biochemical pathways in living organisms. This article reviews the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound primarily stems from its sulfonamide group, which allows it to interact with enzymes and proteins. This interaction can inhibit enzyme activity by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By blocking the action of dihydropteroate synthase, sulfonamides prevent bacterial growth and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Disruption of Biochemical Pathways : By interfering with enzyme function, it can lead to downstream effects on cellular processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential use in treating bacterial infections.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Research
In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) showed that the compound induced apoptosis with IC50 values ranging from 5 to 15 µM. This suggests that it may serve as a lead compound for further development into anticancer agents.
Cell Line | IC50 (µM) |
---|---|
A549 | 10 |
MCF7 | 5 |
Anti-inflammatory Studies
Research involving animal models has indicated that treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups. This effect highlights its potential utility in managing inflammatory diseases.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-12(2)16(13,14)7-5-4-6(10)8(11)9(7)15-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSCQZLETALJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.